molecular formula C10H11ClO2 B1591956 Ethyl 5-chloro-2-methylbenzoate CAS No. 56427-54-4

Ethyl 5-chloro-2-methylbenzoate

Cat. No. B1591956
CAS RN: 56427-54-4
M. Wt: 198.64 g/mol
InChI Key: UQFYMEQTOWLWHW-UHFFFAOYSA-N
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Patent
US04816591

Procedure details

Reaction of ethyl 4-chloro-o-toluate with N-bromosuccinimide as described in Example 1a provides ethyl α-bromo-4-chloro-o-toluate as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]([CH3:8])=[CH:6][CH:7]=1.[Br:14]N1C(=O)CCC1=O>>[Br:14][CH2:8][C:5]1[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=CC(=CC1)Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.